N-(Diphenylmethyl)-2-(N-ethylbenzenesulfonamido)acetamide
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Overview
Description
N-(Diphenylmethyl)-2-(N-ethylbenzenesulfonamido)acetamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in pharmaceuticals, agrochemicals, and polymers
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(Diphenylmethyl)-2-(N-ethylbenzenesulfonamido)acetamide typically involves the reaction of diphenylmethanol with N-ethylbenzenesulfonamide in the presence of a suitable catalyst. The reaction conditions often include:
Solvent: Commonly used solvents include dichloromethane or toluene.
Catalyst: Acid catalysts such as sulfuric acid or Lewis acids like aluminum chloride.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures (25-50°C).
Time: The reaction time can vary from a few hours to overnight, depending on the specific conditions and desired yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant flow rates, is common. Additionally, green chemistry principles, such as solvent recycling and waste minimization, are often employed to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
N-(Diphenylmethyl)-2-(N-ethylbenzenesulfonamido)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfonic acids or sulfoxides.
Reduction: Formation of amines or alcohols.
Substitution: Formation of new sulfonamide derivatives with different substituents.
Scientific Research Applications
N-(Diphenylmethyl)-2-(N-ethylbenzenesulfonamido)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism by which N-(Diphenylmethyl)-2-(N-ethylbenzenesulfonamido)acetamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- N-(Diphenylmethyl)-2-(N-methylbenzenesulfonamido)acetamide
- N-(Diphenylmethyl)-2-(N-propylbenzenesulfonamido)acetamide
- N-(Diphenylmethyl)-2-(N-butylbenzenesulfonamido)acetamide
Uniqueness
N-(Diphenylmethyl)-2-(N-ethylbenzenesulfonamido)acetamide is unique due to its specific combination of diphenylmethyl and N-ethylbenzenesulfonamido groups. This unique structure imparts distinct physicochemical properties, such as solubility and reactivity, which can be advantageous in various applications compared to its analogs.
Properties
Molecular Formula |
C23H24N2O3S |
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Molecular Weight |
408.5 g/mol |
IUPAC Name |
2-[benzenesulfonyl(ethyl)amino]-N-benzhydrylacetamide |
InChI |
InChI=1S/C23H24N2O3S/c1-2-25(29(27,28)21-16-10-5-11-17-21)18-22(26)24-23(19-12-6-3-7-13-19)20-14-8-4-9-15-20/h3-17,23H,2,18H2,1H3,(H,24,26) |
InChI Key |
JWMXOBYHIMQYOE-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC(=O)NC(C1=CC=CC=C1)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
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